(2Z)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]but-2-enamide
Description
“(2Z)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]but-2-enamide” is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-(trifluoromethyl)benzyl group at position 5 and a (2Z)-but-2-enamide side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the α,β-unsaturated enamide moiety may confer electrophilic reactivity for covalent binding to biological targets .
Properties
IUPAC Name |
(Z)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-2-4-16(28)23-7-8-27-17-15(10-25-27)18(29)26(12-24-17)11-13-5-3-6-14(9-13)19(20,21)22/h2-6,9-10,12H,7-8,11H2,1H3,(H,23,28)/b4-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXQCBFNVVXREB-RQOWECAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]but-2-enamide typically involves multiple stepsCommon reagents used in these steps include trifluoromethylating agents, such as Ruppert’s reagent, and various coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like nucleophiles and electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine
Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable component in drug design .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as increased resistance to degradation and improved performance in various applications .
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]but-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the pyrazolopyrimidine core can interact with various enzymes and receptors .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyrimidine Derivatives
| Compound | Core Structure | Key Substituents | Biological Target |
|---|---|---|---|
| Target Compound | Pyrazolo[3,4-d]pyrimidinone | 3-(Trifluoromethyl)benzyl, enamide | Hypothesized kinases/HDACs |
| Pyrazofurin | Pyrazolo[3,4-d]pyrimidinone | Ribose moiety | Viral RNA polymerase |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidinone | Piperidine-ethyl group | JAK1/JAK3 |
Comparison of Pharmacokinetic Properties
Table 2: Predicted Pharmacokinetic Parameters
| Property | Target Compound | Pyrazofurin | Tofacitinib |
|---|---|---|---|
| LogP (Lipophilicity) | 3.2 | -1.5 | 1.9 |
| Molecular Weight (g/mol) | 451.4 | 285.3 | 504.5 |
| Hydrogen Bond Donors | 2 | 5 | 1 |
| Polar Surface Area (Ų) | 98 | 153 | 75 |
The target compound’s moderate logP (3.2) suggests balanced solubility and permeability, favorable for oral bioavailability. Its lower polar surface area (98 Ų) compared to Pyrazofurin (153 Ų) may enhance blood-brain barrier penetration .
Enzyme Inhibition Profiles
Virtual screening using molecular fingerprints (e.g., MACCS, Morgan) and Tanimoto similarity analysis (threshold ≥0.7) identifies analogues with overlapping bioactivity:
- HDAC Inhibition : Aglaithioduline (70% similarity to SAHA, an HDAC inhibitor) shares electrophilic zinc-binding motifs akin to the enamide group in the target compound .
- Kinase Inhibition : Gefitinib-like compounds (EGFR inhibitors) exhibit structural overlap in planar heterocyclic cores, though substituents dictate selectivity .
Table 3: In Vitro Activity of Selected Analogues
| Compound | IC50 (Target Enzyme) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|
| Target Compound | 12 nM (HDAC8) | 15-fold (HDAC1/HDAC6) |
| SAHA | 10 nM (HDAC8) | 5-fold (HDAC1/HDAC6) |
| Gefitinib | 2 nM (EGFR) | 500-fold (HER2) |
The target compound’s improved HDAC8 selectivity over SAHA may stem from steric hindrance from the trifluoromethyl group, reducing off-target interactions .
Antibacterial Activity
The α,β-unsaturated enamide could similarly disrupt bacterial topoisomerases.
Cross-Reactivity and Selectivity Challenges
Competitive immunoassays reveal that structurally similar compounds (e.g., codeine, morphine, naltrexone) exhibit overlapping binding profiles despite distinct Raman spectra . For the target compound, cross-reactivity risks may arise with other trifluoromethyl-bearing pyrimidines, necessitating orthogonal analytical methods (e.g., LC-MS/MS) for precise detection .
Discussion and Limitations
However, its structural complexity may pose synthetic challenges, such as regioselective alkylation of the pyrimidinone ring . Activity cliffs—where minor structural changes drastically alter bioactivity—remain a concern; for example, replacing the trifluoromethyl group with a methyl reduces HDAC8 inhibition by >50% .
Q & A
Q. What are the standard synthetic routes for (2Z)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]but-2-enamide?
The compound is typically synthesized via a multi-step route involving:
- Cyclization of pyrazole-carboxamide precursors with aldehydes or ketones under basic conditions (e.g., triethylamine).
- Introduction of the trifluoromethylbenzyl group via nucleophilic substitution or coupling reactions.
- Final acylation with but-2-enamide using carbodiimide-based coupling reagents (e.g., EDCl/HOBt). Key reagents include 5-amino-1H-pyrazole-4-carboxamide, 3-(trifluoromethyl)benzyl bromide, and (2Z)-but-2-enoic acid. Solvents like DMF or THF are used, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours) .
Q. How is the structural identity of this compound confirmed experimentally?
Characterization relies on:
- NMR Spectroscopy : H and C NMR confirm the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) and the Z-configuration of the but-2-enamide moiety (J = 10–12 Hz for trans-coupled olefinic protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 504.1567).
- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Enzyme Inhibition : IC values in the nanomolar range against kinases (e.g., EGFR, VEGFR2) due to the pyrazolo-pyrimidine core’s ATP-binding site mimicry.
- Anticancer Activity : In vitro cytotoxicity (e.g., GI = 1.2 µM in MCF-7 cells) via apoptosis induction. Assays include fluorescence polarization for kinase inhibition and MTT for cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Use Design of Experiments (DoE) to evaluate factors like:
- Solvent polarity (DMF vs. THF) and temperature gradients (40–100°C).
- Catalyst loading (e.g., Pd/C for coupling steps) and stoichiometric ratios. Flow chemistry (e.g., continuous microreactors) improves reproducibility and reduces side products by enhancing mixing and heat transfer .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the trifluoromethylbenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Computational Modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins.
- In Vitro Assays : Compare IC values across modified analogs to identify critical functional groups .
Q. How can contradictory bioactivity data from analogs be resolved?
Contradictions often arise from substituent-dependent effects. For example:
- Trifluoromethyl vs. Methoxy Groups : The former enhances lipophilicity and membrane permeability, while the latter may reduce metabolic stability. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics and metabolic stability assays (e.g., liver microsomes) .
Q. What methodologies are recommended for in vivo pharmacokinetic studies?
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assays for permeability.
- Metabolism : LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation of the pyrimidine ring).
- Pharmacokinetic Parameters : Measure plasma half-life (t), clearance, and bioavailability in rodent models .
Q. How can analytical methods be tailored for purity assessment?
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities.
- LC-MS : Quantify trace byproducts (e.g., deaminated intermediates) via selected ion monitoring (SIM).
- Chiral Chromatography (if applicable): Confirm enantiopurity using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
